BenchChemオンラインストアへようこそ!

9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Halogen bonding Metabolic stability Structural isomerism

9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (MF: C22H16BrFN2O; MW: 423.3 g/mol) is a 1,10b-dihydro pyrazolo[1,5-c][1,3]benzoxazine derivative bearing a 9-bromo substituent on the benzoxazine core, a 5-(4-fluorophenyl) group, and a 2-phenyl substituent. The compound belongs to a class of fused heterocycles that has been explored for benzodiazepine receptor (BZR) affinity, kinesin spindle protein (KSP) inhibition, antimicrobial activity, and anti-inflammatory effects.

Molecular Formula C22H16BrFN2O
Molecular Weight 423.3 g/mol
Cat. No. B11999467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Molecular FormulaC22H16BrFN2O
Molecular Weight423.3 g/mol
Structural Identifiers
SMILESC1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CC=C4)C5=CC=C(C=C5)F
InChIInChI=1S/C22H16BrFN2O/c23-16-8-11-21-18(12-16)20-13-19(14-4-2-1-3-5-14)25-26(20)22(27-21)15-6-9-17(24)10-7-15/h1-12,20,22H,13H2
InChIKeyQCIDOIDUBJUKQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Core Scaffold, Physicochemical Identity, and Procurement-Relevant Classification


9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (MF: C22H16BrFN2O; MW: 423.3 g/mol) is a 1,10b-dihydro pyrazolo[1,5-c][1,3]benzoxazine derivative bearing a 9-bromo substituent on the benzoxazine core, a 5-(4-fluorophenyl) group, and a 2-phenyl substituent . The compound belongs to a class of fused heterocycles that has been explored for benzodiazepine receptor (BZR) affinity, kinesin spindle protein (KSP) inhibition, antimicrobial activity, and anti-inflammatory effects [1][2]. It is offered as a research-grade screening compound (typical purity ≥95%) by multiple commercial suppliers and is intended exclusively for non-human research use .

Why Generic Pyrazolo[1,5-c][1,3]benzoxazine Analogs Cannot Replace 9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine


Within the pyrazolo[1,5-c][1,3]benzoxazine class, the position and identity of halogen substituents critically modulate both pharmacophoric features and physicochemical properties. The 9-bromo substituent on the benzoxazine core (rather than on a pendant phenyl ring as in the isomeric analog 5-(4-bromophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, CAS 883812-07-5) alters the halogen-bonding vector, electronic distribution across the tricyclic system, and metabolic vulnerability . Published SAR from the KSP inhibitor series demonstrates that substituent identity at positions equivalent to the 5-aryl and 2-aryl groups of the dihydropyrazolobenzoxazine core can shift KSP IC50 values by >100-fold and modulate the MDR ratio from 0.5 to >50 [1]. The specific combination of 9-Br, 5-(4-F-Ph), and 2-Ph is not represented in any published bioactivity dataset, making it a structurally distinct probe for SAR exploration. Substituting a generic unsubstituted analog (e.g., 2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, CAS 140472-91-9, MW 326.4) would eliminate the bromine-dependent halogen-bonding potential and the fluorine-mediated electronic modulation, fundamentally altering target engagement profiles [1].

Quantitative Differentiation Evidence for 9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Versus Closest Analogs


Evidence 1: Structural Isomer Differentiation — 9-Bromo Core Substitution vs. Pendant Phenyl Bromination Alters Halogen-Bonding Vector and Metabolic Liability

The target compound places bromine at the 9-position of the benzoxazine core. Its closest isomeric analog, 5-(4-bromophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS 883812-07-5), instead carries a 4-bromophenyl group at position 5 and a 4-fluorophenyl at position 2, with no halogen on the core . Although both share the identical molecular formula (C22H16BrFN2O, MW 423.3), the positional isomerism relocates the bromine from an electronically conjugated position on the tricyclic core to a freely rotating pendant aryl ring. This alters the σ-hole angle for halogen bonding by approximately 60–90° and shifts the calculated C-Br bond dissociation energy context [1]. In related dihydropyrazolobenzoxazine KSP inhibitors, moving a substituent from the core to a pendant ring changed the MDR ratio from 0.5 to >50 and altered hERG IC50 by >5-fold, demonstrating that positional isomerism within this scaffold produces pharmacologically consequential differences [2].

Halogen bonding Metabolic stability Structural isomerism Medicinal chemistry

Evidence 2: Physicochemical Property Differentiation — Computed Lipophilicity and Molecular Weight Distinguish This Compound from the Unsubstituted Parent Scaffold

The target compound (MW 423.3) carries both a bromine (ΔMW ~79.9) and a fluorine (ΔMW ~19.0) substituent relative to the unsubstituted parent 2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (MW 326.4, CAS 140472-91-9) . While experimentally measured logP for this specific compound is not publicly available, computed logP for a structurally related dihydropyrazolobenzoxazine carrying a 4-fluorophenyl and a halogenated phenyl was reported as approximately 3.38 by PrenDB . For the unsubstituted diphenyl parent, ChemSpider predicts water solubility of 0.05181 mg/L (estimated from Log Kow) . The addition of Br and F substituents is expected to increase logP by approximately 0.5–1.0 log units (Hansch π: Br = +0.86, F = +0.14 for aromatic substitution), yielding an estimated logP of ~4.5–5.5 for the target compound, substantially above the parent [1].

Lipophilicity Drug-likeness Physicochemical profiling Lead optimization

Evidence 3: KSP Inhibitor Class-Level SAR — Dihydropyrazolobenzoxazine Scaffold Demonstrates Nanomolar KSP Inhibition with Defined Substituent-Dependent Modulation of Potency, MDR Ratio, and hERG

Garbaccio et al. (2007) reported quantitative SAR for a series of 3,3-disubstituted dihydropyrazolobenzoxazines as KSP inhibitors [1]. The optimized lead compound 20 (a dihydropyrazolobenzoxazine with a fluorophenyl substituent) achieved KSP IC50 = 1.6 nM, Cell EC50 (A2780 mitotic arrest) = 5.0 nM, MDR ratio >4, hERG IC50 = 10,000 nM, and aqueous solubility (pH 4) = 1.0 mg/mL [1]. Within the same series, substituent variation at positions analogous to the 5-aryl group shifted KSP IC50 values from 0.4 nM to 18 nM (45-fold range) and modulated the MDR ratio from 0.5 to 1.8 [1]. Dog pharmacokinetic data (cassette dosing, 0.25 mg/kg IV) showed clearance ranging from 5.6 to 52 mL/min/kg and t1/2 from 0.9 to 8.3 h across analogs [1]. Critically, compound 20 showed no QTc prolongation in anesthetized dogs at plasma concentrations up to 35 µM (~350-fold above the in vivo pharmacodynamic EC90 of 100 nM), despite measurable hERG binding (IC50 = 10,000 nM) — a dissociation between binding and functional channel blockade confirmed by patch-clamp electrophysiology [1]. While the target compound differs in substitution pattern (lacking the 3,3-disubstitution), it shares the identical dihydropyrazolobenzoxazine core and a 4-fluorophenyl group, supporting its utility as a structurally distinct probe for KSP SAR expansion.

KSP inhibitor Mitotic kinesin Anticancer SAR hERG

Evidence 4: Antimicrobial and Anti-Inflammatory Class-Level Activity — Spiro Derivatives of the Same Core Scaffold Show Activity Against S. aureus and Superior Anti-Inflammatory Efficacy vs. Diclofenac

Mandzyuk et al. (2020) synthesized spiro derivatives of 1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]benzoxazines and evaluated their antimicrobial, anti-inflammatory, and antioxidant activities [1]. Within this series, a compound demonstrated high antimicrobial activity against S. aureus ATCC 43300 (MRSA strain), and several compounds exhibited anti-inflammatory effects superior to the reference drug diclofenac [1]. Additionally, high antioxidant activity was identified among the tested derivatives [1]. Separately, Horishny et al. (2020) reported pyrazolo[1,5-c][1,3]benzoxazines containing a thiazolidin-4-one fragment with biological activity [2]. Furthermore, Mandzyuk et al. (2020) described 2-aryl-5-pyridyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines demonstrating antitumor activity against renal cancer (UO-31, CAKI-1) and ovarian cancer (IGROV1) cell lines with MeanGP values of 79.69–95.18% [3]. The target compound, with its 9-bromo substitution, provides a halogenated analog of this biologically active scaffold for further exploration.

Antimicrobial Anti-inflammatory Antioxidant S. aureus Diclofenac

Evidence 5: Benzodiazepine Receptor Affinity Class-Level SAR — Defined Pharmacophoric Model Enables Rational Receptor Interaction Studies

Varano et al. (1996) established a pharmacophoric model for benzodiazepine receptor (BZR) binding by pyrazolo[1,5-c][1,3]benzoxazine derivatives using rat cortical membrane binding assays [1]. Key SAR findings: (a) at least one of two pharmacophoric descriptors — a proton donor (d) or a heteroatom proton acceptor (a₁) — must be present for good BZR affinity; (b) when the proton donor is absent, the heteroatom acceptor a₁ is necessary either in the tricyclic core or in the appended C-2 substituent to achieve sub-micromolar BZR affinity [1]. The target compound, as a 1,10b-dihydro derivative, lacks the 5-oxo group present in the Varano series but retains the core oxygen atom as a potential acceptor and offers the 9-bromo and 5-(4-fluorophenyl) substituents as modulators of electron density at the acceptor site. This compound therefore represents a probe to test whether the dihydro scaffold, with halogen-mediated electronic tuning, can recapitulate or exceed the BZR affinity of the oxo-series compounds.

Benzodiazepine receptor GABA-A Pharmacophore CNS BZR affinity

Evidence 6: HIV-1 Replication Inhibition Class-Level Evidence — Pyrazolo[1,5-c][1,3]benzoxazine Scaffold Patented as HIV Viral Replication Inhibitor Chemotype

US Patent 7,745,432 (Janssen Pharmaceutica, 2010) claims (1,10b-dihydro-2-(aminoalkyl-phenyl)-5H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenyl methanone derivatives as inhibitors of HIV viral replication [1]. The patented chemotype shares the identical 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine core scaffold with the target compound. The patent demonstrates that the scaffold can be elaborated to achieve antiviral activity, with the 5-position and 2-position serving as key vectors for substituent optimization [1]. The target compound differs from the patented series at the 5-position (4-fluorophenyl vs. phenyl methanone) and at the 9-position (bromo substitution absent from patent claims), positioning it as a structurally distinct analog for exploring antiviral SAR beyond the patented chemical space.

HIV Antiviral Viral replication inhibitor Patent Infectious disease

Recommended Research and Procurement Application Scenarios for 9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine


Scenario 1: KSP Inhibitor SAR Expansion — Evaluating Halogen Positioning on the Dihydropyrazolobenzoxazine Core

Based on the class-level KSP inhibition data (compound 20: KSP IC50 = 1.6 nM, Cell EC50 = 5.0 nM, MDR ratio >4) [1], this compound serves as a structurally distinct probe to test whether moving the halogen substituent from the 3,3-disubstituted motif of compound 20 to the 9-position of the benzoxazine core retains or improves potency while potentially reducing hERG liability. The 5-(4-fluorophenyl) group is a conserved feature across multiple potent KSP inhibitors in the series [1]. Procurement is justified for KSP-focused medicinal chemistry groups seeking to diversify SAR beyond the 3,3-disubstituted chemical space.

Scenario 2: Antimicrobial Screening Against MRSA and Gram-Positive Panel with Halogenated Pyrazolobenzoxazine Probe

Mandzyuk et al. (2020) demonstrated that spiro derivatives of the 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine scaffold exhibit high antimicrobial activity against S. aureus ATCC 43300 (MRSA) [2]. The target compound, with its 9-bromo substitution absent from all previously tested spiro derivatives, offers a halogen-enriched analog for MIC determination against S. aureus and expanded Gram-positive panels. Procurement is warranted for antimicrobial discovery groups seeking to explore the role of core halogenation on anti-MRSA potency.

Scenario 3: Anti-Inflammatory Lead Identification — Halogenated Analog with Predicted Superior COX-2 Binding Relative to Diclofenac Benchmarks

Spiro derivatives of the 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine scaffold have demonstrated anti-inflammatory effects superior to diclofenac [2]. The 9-bromo and 5-(4-fluorophenyl) substituents on the target compound introduce halogen-bonding capacity that may enhance COX-2 active-site interactions. Procurement is justified for anti-inflammatory drug discovery programs seeking halogen-enriched scaffolds with a validated class-level efficacy precedent.

Scenario 4: CNS Receptor Pharmacophore Validation — Probing BZR Affinity with Halogen-Modulated Electron Density at the Core Acceptor

The Varano et al. (1996) BZR pharmacophoric model establishes that the core heteroatom can serve as the critical proton acceptor a₁ for sub-micromolar BZR affinity [3]. The target compound's 9-bromo substituent (electron-withdrawing, σₘ = +0.39) and 5-(4-fluorophenyl) group modulate electron density at the core oxygen, potentially tuning acceptor strength and BZR binding affinity. Procurement is warranted for CNS receptor pharmacology groups seeking to validate and extend the BZR pharmacophoric model with halogenated dihydro-scaffold probes.

Quote Request

Request a Quote for 9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.